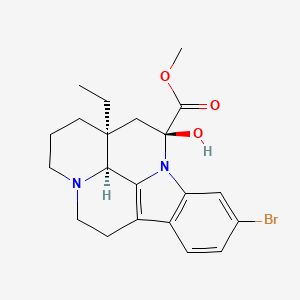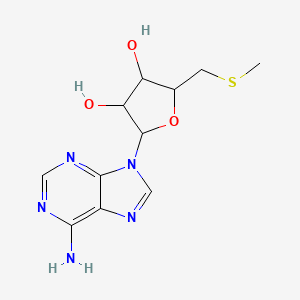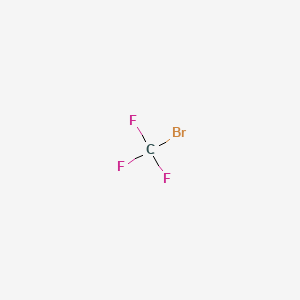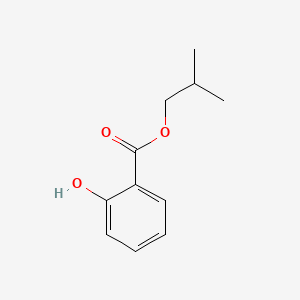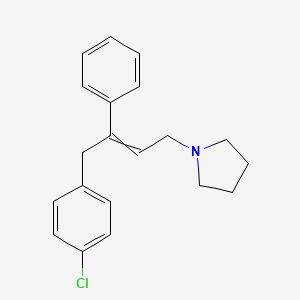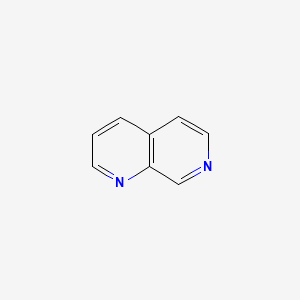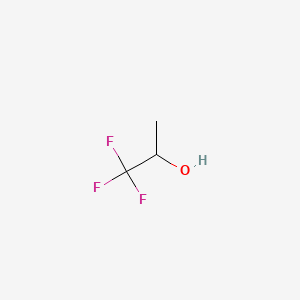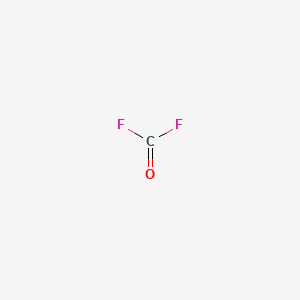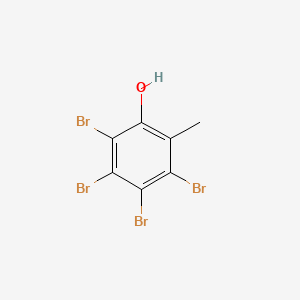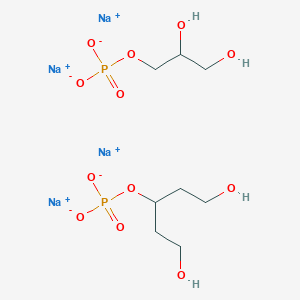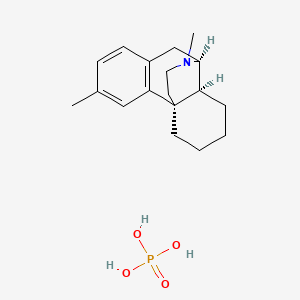
Dimemorfan phosphate
Overview
Description
Mechanism of Action
Target of Action
Dimemorfan phosphate primarily targets the sigma 1 receptor . The sigma 1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. This receptor plays a key role in cellular differentiation, neuroplasticity, and neuroprotection, thereby having broad physiological and pharmacological functions.
Mode of Action
This compound acts as a potent agonist of the sigma 1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma 1 receptor. The activation of these receptors by this compound leads to a series of biochemical reactions that result in its antitussive (cough-suppressing) effects .
Biochemical Pathways
It is known that the compound’s antitussive action is directly on the cough center in the medulla .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in healthy volunteers . After single-dosing of 10 mg, 20 mg, and 40 mg this compound tablets, the maximum concentration (Cmax), area under the curve from zero to the last measurable concentration (AUC0−t), and area under the curve from zero to infinity (AUC0−∞) were dose proportional . The time to reach maximum concentration (Tmax) ranged from 2.75 to 3.96 hours, and the half-life (t1/2) ranged from 10.6 to 11.4 hours . Multiple-dosing of 20 mg this compound tablets three times per day caused obvious accumulation . No food effect or sex effect on the pharmacokinetics of this compound tablets was observed .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potent antitussive effects . It has been shown to be effective in the majority of patients, with minor side effects such as loss of appetite, nausea, and drowsiness seen in less than 10% of patients .
Biochemical Analysis
Biochemical Properties
Dimemorfan phosphate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cough center in the medulla, where this compound exerts its antitussive effects . It does not interact significantly with opioid receptors, which differentiates it from other antitussive agents like codeine . Additionally, this compound has been shown to have minimal interaction with enzymes involved in metabolic pathways, reducing the risk of adverse effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects neuronal cells in the medulla, where it suppresses the cough reflex by modulating cell signaling pathways . This modulation leads to a decrease in the excitability of neurons responsible for triggering the cough reflex. This compound does not significantly impact gene expression or cellular metabolism, making it a targeted and efficient antitussive agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific receptors in the medulla. By binding to these receptors, this compound inhibits the activation of neurons responsible for the cough reflex . This inhibition is achieved without significant interaction with opioid receptors, which reduces the risk of dependence and tolerance . Additionally, this compound does not significantly alter gene expression, ensuring its safety and efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and does not degrade significantly over time, ensuring consistent efficacy . Long-term studies have shown that this compound maintains its antitussive effects without causing significant changes in cellular function . This stability makes it a reliable option for long-term use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively suppresses the cough reflex without causing significant adverse effects . At higher doses, some threshold effects have been observed, including mild sedation and gastrointestinal disturbances . These effects are generally mild and do not pose significant risks, making this compound a safe option for use in various dosages.
Metabolic Pathways
This compound is involved in minimal metabolic pathways, reducing the risk of adverse interactions with other compounds . The primary metabolic pathway involves its conversion to inactive metabolites, which are then excreted from the body . This minimal involvement in metabolic pathways ensures that this compound does not significantly impact metabolic flux or metabolite levels, making it a safe and effective antitussive agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . It does not rely on specific transporters or binding proteins, which reduces the risk of adverse interactions with other compounds . The compound is primarily localized in the medulla, where it exerts its antitussive effects . This targeted distribution ensures its efficacy and safety in suppressing the cough reflex.
Subcellular Localization
The subcellular localization of this compound is primarily in the neuronal cells of the medulla . It does not undergo significant post-translational modifications or targeting signals, ensuring its stability and efficacy . The compound’s localization in the medulla allows it to effectively modulate the cough reflex without causing significant adverse effects on other cellular functions .
Preparation Methods
The synthesis of dimemorfan phosphate involves several steps, starting from 5,6,7,8-tetrahydroisoquinoline as the starting material. The process includes:
Quaternary Ammonium Salt Formation: Reacting 5,6,7,8-tetrahydroisoquinoline with methyl bromide to form a quaternary ammonium salt.
Grignard Reaction: Performing a Grignard reaction with the quaternary ammonium salt.
Reduction: Reducing the double bond using sodium borohydride.
Chiral Resolution: Resolving the chiral centers.
Grewe Cyclization: Conducting a Grewe cyclization reaction to obtain this compound.
The industrial production method involves mild reaction conditions, avoiding the use of dangerous reagents, and utilizing common salt-forming reactions and recrystallization to achieve high-purity this compound .
Chemical Reactions Analysis
Dimemorfan phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Sodium borohydride is commonly used for the reduction of intermediates during its synthesis.
Substitution: The compound can undergo substitution reactions, particularly during the formation of intermediates in its synthesis.
Common reagents used in these reactions include methyl bromide, sodium borohydride, and various solvents like tetrahydrofuran and ether . The major products formed from these reactions are intermediates leading to the final product, this compound .
Scientific Research Applications
Dimemorfan phosphate has several scientific research applications:
Medicine: It is primarily used as an antitussive agent to suppress cough.
Pharmacokinetics: Studies have investigated its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in healthy volunteers.
Neuropharmacology: Research has explored its effects on the central nervous system, particularly its action on the cough center in the medulla.
Respiratory Diseases: It is used in the treatment of respiratory conditions where cough suppression is necessary.
Comparison with Similar Compounds
Dimemorfan phosphate is similar to other morphinan derivatives, such as dextromethorphan and dextrorphan. it has unique properties that set it apart:
Dextromethorphan: Both compounds are used as antitussives, but this compound lacks the dissociative effects associated with dextromethorphan.
Dextrorphan: This compound has a lower affinity for the sigma-2 receptor compared to dextrorphan, resulting in fewer side effects.
Other similar compounds include codeine, noscapine, pholcodine, butamirate, pentoxyverine, tipepidine, cloperastine, and levocloperastine .
Properties
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHDWLIOUGPPA-URVXVIKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36304-82-2 (Parent), 36309-01-0 (Parent) | |
| Record name | Dimemorfan phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048723 | |
| Record name | Dimemorfan phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-84-4 | |
| Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimemorfan phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimemorfan phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEMORFAN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


